4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-5-7-14-29-19-11-8-17(9-12-19)22(27)25-18-10-13-21-20(15-18)26(6-2)23(28)24(3,4)16-30-21/h8-13,15H,5-7,14,16H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQLEIFZDJKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Construction of the Tetrahydrobenzo[b][1,4]oxazepin Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carbonyl compound to form the oxazepin ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Variations
Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent |
|---|---|---|---|---|
| 4-Butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide | Not provided | Not explicitly listed | Inferred ~380–400 | 4-butoxy benzamide |
| N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide | 921543-12-6 | C22H26N2O4 | 382.45 | 4-methoxyphenyl acetamide |
| 4-tert-Butyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide | 921777-45-9 | C22H26N2O3 | 366.45 | 4-tert-butyl benzamide |
Key Observations:
- Substituent Effects on Lipophilicity: The 4-butoxy group in the target compound increases lipophilicity compared to the 4-methoxyphenyl acetamide () and 4-tert-butyl benzamide (). This may enhance membrane permeability and bioavailability .
- The methoxy group () offers moderate hydrophilicity but a smaller substituent footprint .
Therapeutic Potential
- PI3K Modulation: Benzoxazepin derivatives, including the target compound, are explored in oncology (e.g., leukemia, solid tumors) and autoimmune diseases due to PI3K delta isoform selectivity .
- Structure-Activity Relationship (SAR): Substituent optimization (e.g., butoxy vs. tert-butyl) balances potency and pharmacokinetics. For instance, the butoxy group’s ether linkage may improve metabolic stability compared to alkyl chains .
Biologische Aktivität
4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzoxazepine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure of 4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 921561-83-3 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes such as cell proliferation and apoptosis.
- Receptor Interaction : It can bind to cellular receptors affecting signal transduction pathways.
- Gene Expression Modulation : The compound may influence gene expression related to inflammation and cancer progression.
Antitumor Activity
Research indicates that benzoxazepine derivatives exhibit significant antitumor properties. For instance:
- A study demonstrated that derivatives similar to 4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) showed promising activity against various cancer cell lines by inducing apoptosis through the PI3K/AKT signaling pathway .
Anti-inflammatory Effects
Benzoxazepine compounds have also been noted for their anti-inflammatory effects. The modulation of inflammatory pathways may contribute to their therapeutic potential in conditions such as arthritis and other inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of benzoxazepine derivatives:
-
Study on Antitumor Efficacy :
- Researchers evaluated the efficacy of a related benzoxazepine derivative in xenograft models of human cancer. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects.
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique properties of 4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin):
| Compound Name | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|
| 4-butoxy-N-(5-ethyl...benzamide | High | Moderate |
| 4-butoxy-N-(4-oxo...benzamide | Moderate | Low |
| 4-butoxy-N-(3-methyl...benzamide | High | High |
Q & A
Q. What are the established synthetic routes for this compound, and what key parameters influence yield and purity?
Synthesis involves multi-step organic reactions:
- Core formation : Construct the benzoxazepine ring via cyclization of ethylenediamine derivatives under reflux (80-110°C, toluene solvent) .
- Benzamide coupling : Use EDC/HOBt-mediated amidation with 4-butoxybenzoyl chloride in DMF at 0-5°C .
- Purification : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity, confirmed by HPLC and ¹H/¹³C NMR . Key parameters: Moisture-free conditions for amidation, stoichiometric reagent ratios, and inert gas protection during sensitive steps .
Q. Which analytical techniques are critical for structural validation?
- NMR spectroscopy : ¹H NMR (δ 7.2-8.1 ppm for aromatic protons) and ¹³C NMR (δ 170-175 ppm for carbonyl groups) confirm regiochemistry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected ~450-470 g/mol for analogous compounds) .
- HPLC : Reverse-phase C18 columns with UV detection (λ=254 nm) assess purity .
Q. What preliminary biological assays are recommended for therapeutic potential evaluation?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, PC-3) at 1-100 μM, with IC50 calculations .
- Enzyme inhibition : Kinase activity assays (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
- Antimicrobial screening : Broth microdilution (MIC determination) against S. aureus and E. coli .
Advanced Research Questions
Q. How can regioselectivity challenges during benzoxazepine core synthesis be addressed?
- Solvent effects : Use DMF or THF to stabilize transition states during cyclization .
- Catalytic control : Pd(OAc)₂ (5 mol%) enhances regioselectivity in cross-coupling steps .
- Computational modeling : DFT calculations predict favorable ring-closure pathways (e.g., 5- vs. 7-membered rings) .
Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?
- Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) .
- Pharmacokinetic studies : Rodent models assess bioavailability (40-60% in analogs) and tissue distribution .
- Dose optimization : Adjust in vivo doses based on plasma half-life (t½ ~4-6 hrs in mice) .
Q. How to design mechanistic studies for target enzyme interactions?
- Molecular docking : AutoDock Vina predicts binding modes to kinase ATP pockets (ΔG < -8 kcal/mol) .
- Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd values) for receptor-ligand interactions .
- X-ray crystallography : Resolves 3D structures of compound-enzyme complexes (2.0-2.5 Å resolution) .
Q. What computational methods predict reactivity in novel substitution reactions?
- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites on the benzoxazepine core .
- MD simulations : Solvent dynamics (e.g., acetonitrile vs. DMSO) influence reaction pathways .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .
Q. Which experimental controls are essential in cytotoxicity studies?
- Positive controls : Doxorubicin (1 μM) for apoptosis induction .
- Vehicle controls : DMSO (<0.1% v/v) to rule out solvent effects .
- Replicate assays : Triplicate measurements with coefficient of variation <15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
